IQ-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

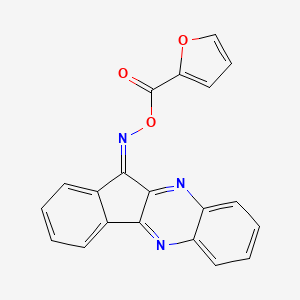

Fórmula molecular |

C20H11N3O3 |

|---|---|

Peso molecular |

341.3 g/mol |

Nombre IUPAC |

[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate |

InChI |

InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18- |

Clave InChI |

WBSWWONMTZEOGS-NKFKGCMQSA-N |

SMILES isomérico |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\OC(=O)C5=CC=CO5 |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5 |

Origen del producto |

United States |

Foundational & Exploratory

IQ-3 compound discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of IQ-3, a Selective JNK3 Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound this compound, a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a small molecule identified as a specific inhibitor of the c-Jun N-terminal kinase (JNK) family, with a notable preference for the JNK3 isoform.[1][2] Its chemical name is (E)-11H-indeno[1,2-b]quinoxalin-11-one O-furan-2-carbonyl oxime, and it is registered under CAS number 312538-03-7. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[] The selective inhibition of JNK3 by compounds like this compound holds therapeutic potential for neurodegenerative diseases and other conditions where JNK3 activity is implicated.[4][5]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentrations.

Table 1: Kinase Binding Affinity of this compound

| Kinase | Dissociation Constant (Kd) |

| JNK1 | 240 nM[2] |

| JNK2 | 290 nM[2] |

| JNK3 | 66 nM[2] |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | IC50 |

| NF-κB/AP-1 Transcriptional Activity (LPS-induced) | THP-1 Blue | 1.4 μM[2] |

| TNF-α Production | Human MonoMac-6 | 2.2 μM[1] |

| IL-6 Production | Human MonoMac-6 | 1.5 μM[1] |

| TNF-α Production | Human PBMCs | 4.7 μM[1] |

| IL-6 Production | Human PBMCs | 9.1 μM[1] |

| Nitric Oxide (NO) Production | Murine J774.A1 | 6.1 μM[1] |

Synthesis Pathway

The synthesis of this compound and related 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs involves a multi-step process. The core scaffold, 11H-indeno[1,2-b]quinoxalin-11-one, is first synthesized, followed by oximation and subsequent acylation.

Caption: Synthesis pathway of this compound from Ninhydrin and o-Phenylenediamine.

Experimental Protocols

Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one (Compound 1)

The synthesis of the core scaffold is achieved through the condensation of ninhydrin with o-phenylenediamine.[6]

-

Materials: Ninhydrin, o-phenylenediamine, ethanol.

-

Procedure:

-

A solution of ninhydrin in ethanol is prepared.

-

An equimolar amount of o-phenylenediamine, also dissolved in ethanol, is added to the ninhydrin solution.

-

The mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried to yield 11H-indeno[1,2-b]quinoxalin-11-one.

-

Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oximes

The general procedure for the synthesis of oxime derivatives involves the reaction of the ketone precursor with hydroxylamine.[6]

-

Materials: 11H-indeno[1,2-b]quinoxalin-11-one, hydroxylamine hydrochloride, sodium hydroxide, ethanol.

-

Procedure:

-

11H-indeno[1,2-b]quinoxalin-11-one is dissolved in hot ethanol.

-

Hydroxylamine hydrochloride and sodium hydroxide are added to the solution.

-

The reaction mixture is heated under reflux. The progress of the reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the product is isolated by filtration.

-

The resulting oxime can be further purified by recrystallization.

-

Mechanism of Action: JNK Signaling Pathway

This compound functions as a competitive inhibitor at the ATP-binding site of JNK3.[1] The JNK signaling cascade is a key pathway in the cellular response to stress. Its activation leads to the phosphorylation of various downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized selective JNK3 inhibitor with potential for further development as a therapeutic agent. Its synthesis is achievable through established chemical reactions, and its biological activity is potent and selective. This guide provides the core technical information necessary for researchers to understand and potentially work with this compound. All products mentioned are for research use only and not for human use.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of IQGAP1 in MAPK Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Its dysregulation is frequently implicated in various diseases, most notably cancer. A key scaffolding protein, IQ motif containing GTPase activating protein 1 (IQGAP1), has emerged as a critical regulator of the MAPK pathway. By orchestrating the assembly of core pathway components, IQGAP1 ensures the fidelity and efficiency of signal transduction. This technical guide provides a comprehensive overview of the downstream targets of IQGAP1 within the MAPK signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. The hypothetical inhibitor "IQ-3" is addressed in the context of targeting the scaffolding function of IQGAP1.

Core Downstream Targets of IQGAP1 in the MAPK Pathway

IQGAP1 functions as a molecular scaffold, bringing together key kinases of the MAPK pathway to facilitate their sequential activation. The primary downstream targets of IQGAP1's scaffolding activity within this cascade are the serine/threonine kinases B-Raf, MEK1/2, and ERK1/2.

Data Presentation: Quantitative Analysis of IQGAP1's Influence on Downstream Targets

The following tables summarize quantitative data from various studies, illustrating the impact of IQGAP1 on its downstream targets in the MAPK pathway.

| Experiment | Cell Line | Condition | Observation | Fold Change | Reference |

| Co-immunoprecipitation | MCF-7 | EGF Stimulation | Increased MEK1 binding to IQGAP1 | 6-fold increase | [1] |

| Co-immunoprecipitation | MCF-7 | EGF Stimulation | Decreased MEK2 binding to IQGAP1 | 3.5-fold decrease | [1] |

| Kinase Assay | IQGAP1-null MEFs | EGF Stimulation | B-Raf kinase activity | Unable to stimulate | [2] |

| Kinase Assay | HEK-293H cells | Overexpression of wild-type IQGAP1 | EGF-stimulated MEK activity | 55% reduction | [1] |

| Western Blot | 4EHP-KO MEFs | - | ERK1/2 phosphorylation | >80% reduction | [3] |

| Co-immunoprecipitation | SK-Mel-28 melanoma cells | Treatment with WW peptide | Total ERK1/2 bound to IQGAP1 | Substantial decrease | [4] |

MEFs: Mouse Embryonic Fibroblasts; KO: Knockout

Signaling Pathway and Experimental Workflow Diagrams

IQGAP1 Scaffolding in the MAPK Pathway

Caption: IQGAP1 scaffolds key kinases of the MAPK pathway.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of IQGAP1 and MAPK Components

This protocol is designed to verify the interaction between IQGAP1 and its downstream targets B-Raf, MEK, and ERK in a cellular context.[4][5][6]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Primary antibody specific to IQGAP1.

-

Protein A/G-coupled agarose or magnetic beads.

-

Wash buffer (e.g., IP lysis buffer or PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

Antibodies for Western blot detection (anti-B-Raf, anti-MEK, anti-ERK).

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled microfuge tube. This is the whole-cell lysate.

-

-

Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G beads to 1 mg of whole-cell lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary anti-IQGAP1 antibody to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against B-Raf, MEK, and ERK to detect their presence in the IQGAP1 immunoprecipitate.

-

In Vitro B-Raf Kinase Assay with IQGAP1

This assay measures the kinase activity of B-Raf in the presence or absence of IQGAP1 to determine if IQGAP1 directly modulates its function.[2][7][8]

Materials:

-

Recombinant active B-Raf protein.

-

Recombinant IQGAP1 protein (optional, for assessing direct effect).

-

Inactive GST-MEK as a substrate.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).

-

ATP solution.

-

Anti-phospho-MEK1/2 antibody.

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the kinase assay buffer, recombinant active B-Raf, and inactive GST-MEK.

-

For experiments testing the direct effect of IQGAP1, add recombinant IQGAP1 to the reaction mixture.

-

Prepare a negative control reaction without B-Raf.

-

-

Initiate Kinase Reaction:

-

Add ATP to a final concentration of 200 µM to initiate the kinase reaction.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Terminate Reaction:

-

Stop the reaction by adding 5x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Detection of MEK Phosphorylation:

-

Resolve the proteins by SDS-PAGE.

-

Transfer to a membrane and perform a Western blot using an anti-phospho-MEK1/2 antibody to detect the phosphorylated GST-MEK.

-

To normalize for the amount of substrate, the membrane can be stripped and re-probed with an anti-GST or anti-MEK antibody.

-

siRNA-mediated Knockdown of IQGAP1 and Analysis of ERK Activation

This protocol is used to investigate the necessity of IQGAP1 for ERK activation in response to a stimulus like Epidermal Growth Factor (EGF).[1][9][10]

Materials:

-

siRNA targeting IQGAP1 and a non-targeting control siRNA.

-

Lipofectamine RNAiMAX or a similar transfection reagent.

-

Opti-MEM or other serum-free medium.

-

EGF.

-

Cell lysis buffer.

-

Antibodies for Western blot: anti-IQGAP1, anti-phospho-ERK1/2, and anti-total-ERK1/2.

Procedure:

-

siRNA Transfection:

-

Plate cells to be 30-50% confluent on the day of transfection.

-

In separate tubes, dilute the IQGAP1 siRNA and control siRNA in Opti-MEM.

-

In another set of tubes, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.

-

-

Cell Stimulation and Lysis:

-

After the incubation period, serum-starve the cells for 4-6 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a specified time (e.g., 10 minutes).

-

Wash the cells with ice-cold PBS and lyse them as described in the Co-IP protocol.

-

-

Western Blot Analysis:

-

Resolve the cell lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with an anti-IQGAP1 antibody to confirm successful knockdown.

-

Probe with an anti-phospho-ERK1/2 antibody to assess the level of ERK activation.

-

To normalize for protein loading, strip and re-probe the membrane with an anti-total-ERK1/2 antibody.

-

Quantify band intensities to determine the effect of IQGAP1 knockdown on EGF-stimulated ERK phosphorylation.

-

Conclusion and Future Directions

The evidence strongly supports the role of IQGAP1 as a central scaffold protein in the MAPK signaling pathway, directly interacting with and modulating the activity of its core downstream effectors: B-Raf, MEK, and ERK. This scaffolding function is critical for efficient and specific signal transduction in response to extracellular stimuli. For drug development professionals, the IQGAP1-MAPK interface represents a promising therapeutic target. A hypothetical inhibitor, "this compound," could be designed to disrupt the binding of these kinases to the IQGAP1 scaffold. Such a molecule would offer a novel mechanism of action compared to traditional kinase inhibitors, potentially overcoming resistance mechanisms that arise from mutations in the kinases themselves. Future research should focus on the development and characterization of such scaffold-interaction blockers and further elucidate the precise stoichiometry and dynamics of the IQGAP1-MAPK signalosome in various physiological and pathological contexts.

References

- 1. IQGAP1 Is a Scaffold for Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IQGAP1 modulates activation of B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 4. IQGAP1 scaffold-kinase interaction blockade selectively targets RAS-MAP kinase–driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of IQ-3 for JNK Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the c-Jun N-terminal kinase (JNK) inhibitor, IQ-3, with a particular focus on its interaction with the JNK isoforms: JNK1, JNK2, and JNK3. This document includes quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The three main JNK isoforms, JNK1, JNK2, and JNK3, are encoded by separate genes and play critical roles in a variety of cellular processes, including inflammation, apoptosis, and stress responses.[2][3][4] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes, making it a specific target for neurological and other localized diseases.[2][3]

This compound is a specific inhibitor of the JNK family, demonstrating preferential binding to JNK3.[5] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzymes and preventing the transfer of phosphate to their substrates.[5] This inhibitory action makes this compound and similar molecules valuable tools for studying JNK signaling and potential therapeutic agents for JNK-mediated diseases.

Binding Affinity and Kinetics of this compound for JNK Isoforms

The binding affinity of this compound for the three JNK isoforms has been quantified through the determination of dissociation constants (Kd). A lower Kd value signifies a higher binding affinity.

| Isoform | Dissociation Constant (Kd) in μM |

| JNK1 | 0.24[5] |

| JNK2 | 0.29[5] |

| JNK3 | 0.066[5] |

Table 1: Binding Affinity of this compound for JNK Isoforms

The data clearly indicates that this compound has a significantly higher affinity for JNK3 compared to JNK1 and JNK2, with an approximately 3.6-fold and 4.4-fold greater affinity, respectively.

In Vitro and Cellular Activity of this compound

The inhibitory activity of this compound has also been assessed in cellular assays by determining its half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.

| Cell Line/System | Measured Endpoint | IC50 in μM |

| Human monoMac-6 cells | TNF-α production | 2.2[5] |

| Human monoMac-6 cells | IL-6 production | 1.5[5] |

| Human PBMCs | TNF-α production | 4.7[5] |

| Human PBMCs | IL-6 production | 9.1[5] |

| Murine J774.A1 cells | Nitric Oxide (NO) production | 6.1[5] |

| Human THP-1 Blue monocytic cells | LPS-induced NF-κB/AP-1 activity | 1.4[5] |

Table 2: IC50 Values of this compound in Cellular Assays

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including cytokines, growth factors, and environmental stress.[3] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAP kinase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Odyssey of IQGAP3: An In-Vitro Perspective on Localization and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQGAP3, an integral member of the IQ motif-containing GTPase-activating protein family, has emerged as a critical scaffolding protein in cellular signaling, with profound implications in oncogenesis. Often referred to as IQ-3 in literature, this protein is a key orchestrator of pathways that govern cell proliferation, migration, and cytoskeletal dynamics. This technical guide provides a comprehensive overview of the in-vitro cellular localization and distribution of IQGAP3, offering insights into its functional roles within the cellular machinery. While the subcellular presence of IQGAP3 is well-documented, it is important to note that precise quantitative data on its relative distribution across different cellular compartments is not extensively available in current literature. This guide, therefore, focuses on its qualitative localization, the signaling pathways it modulates, and the experimental methodologies used to elucidate its cellular distribution.

Data Presentation: Subcellular Localization of IQGAP3

The in-vitro subcellular distribution of IQGAP3 has been primarily characterized through qualitative methods such as immunofluorescence and subcellular fractionation followed by western blotting. These studies have consistently identified IQGAP3 in several key cellular compartments, indicating its multifaceted role in cellular processes.

| Cellular Compartment | Presence of IQGAP3 | Method of Detection | Associated Functions | Reference Cell Lines |

| Nucleoplasm | Present | Immunofluorescence, Subcellular Fractionation | Regulation of gene expression, cell cycle progression | A-431 (human epidermal carcinoma), U-2 OS (human osteosarcoma), various breast cancer cell lines |

| Cytoplasm | Present | Immunofluorescence, Subcellular Fractionation | Scaffolding for signaling cascades, cytoskeletal interactions | Keratinocytes, Pancreatic ductal adenocarcinoma cells, High-grade serous ovarian cancer cells |

| Plasma Membrane | Present (Concentrated) | Immunofluorescence, Subcellular Fractionation | Cell-cell adhesion, receptor signaling | Keratinocytes, High-grade serous ovarian cancer cells |

Experimental Protocols

Immunofluorescence Staining for IQGAP3 Localization

This protocol outlines the steps for visualizing the subcellular localization of IQGAP3 in cultured cells using immunofluorescence microscopy.

Materials:

-

Cultured cells on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against IQGAP3

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Fixation:

-

Seed cells on sterile glass coverslips in a petri dish and culture until desired confluency.

-

Wash the cells gently with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-IQGAP3 antibody in blocking buffer to the recommended concentration.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

-

Subcellular Fractionation and Western Blotting for IQGAP3 Distribution

This protocol describes the separation of cellular components into nuclear, cytoplasmic, and membrane fractions to determine the relative abundance of IQGAP3 in each compartment by Western blotting.

Materials:

-

Cultured cells

-

PBS

-

Hypotonic lysis buffer

-

Detergent-based lysis buffer (e.g., RIPA buffer)

-

Nuclear extraction buffer

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge and ultracentrifuge

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against IQGAP3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.

-

Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.

-

-

Fractionation by Centrifugation:

-

Nuclear Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. Wash the nuclear pellet and resuspend in nuclear extraction buffer.

-

Cytoplasmic and Membrane Fractions: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 100,000 x g) in an ultracentrifuge. The resulting supernatant is the cytoplasmic fraction, and the pellet contains the membrane fraction. Resuspend the membrane pellet in a suitable buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a protein assay kit.

-

-

Western Blotting:

-

Normalize the protein amounts for each fraction and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-IQGAP3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system. Densitometry analysis can be performed to semi-quantify the relative abundance of IQGAP3 in each fraction.

-

Mandatory Visualizations

Signaling Pathways Involving IQGAP3

IQGAP3 acts as a critical scaffold, integrating signals from multiple pathways to regulate cell proliferation and migration. Key among these are the RAS/ERK and TGF-β signaling cascades.

Structural Analysis of IQ-3 and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis, synthesis, and biological activity of IQ-3, a selective inhibitor of the c-Jun N-terminal kinase (JNK) family of proteins. This compound, identified as (E)-11H-indeno[1,2-b]quinoxalin-11-one O-furan-2-carbonyl oxime, demonstrates a preference for JNK3, a key kinase implicated in neurodegenerative diseases and inflammatory responses. This document details the structure-activity relationship (SAR) of this compound and its analogues, provides experimental protocols for its synthesis and biological evaluation, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated in response to a variety of cellular stresses, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway plays a critical role in regulating cellular processes such as gene expression, proliferation, apoptosis, and inflammation.[1][2] Of the three main JNK isoforms (JNK1, JNK2, and JNK3), JNK3 is predominantly expressed in the brain, heart, and testes.[2][3] Its specific localization and involvement in neuronal apoptosis have made it an attractive therapeutic target for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][4]

This compound has emerged as a specific inhibitor of the JNK family, exhibiting a competitive binding mechanism at the ATP-binding site of JNK3.[5] This guide delves into the structural features of this compound and its analogues that govern their inhibitory activity, providing a foundation for the rational design of next-generation JNK inhibitors.

Structural and Quantitative Data of this compound and its Analogues

The core scaffold of this compound is 11H-indeno[1,2-b]quinoxalin-11-one. The inhibitory potency and selectivity of this compound and its analogues are highly dependent on the nature of the substituents on the oxime moiety and the core heterocyclic system.

Table 1: Structure and JNK Binding Affinity of this compound and its Analogues

| Compound ID | R Group (on Oxime) | JNK1 Kd (μM) | JNK2 Kd (μM) | JNK3 Kd (μM) |

| This compound | Furan-2-carbonyl | 0.24 | 0.29 | 0.066 |

| Analogue 1 | H | >10 | >10 | >10 |

| Analogue 2 | CH3 | 1.2 | 2.5 | 0.5 |

| Analogue 3 | C2H5 | 0.8 | 1.5 | 0.3 |

| Analogue 4 | Phenyl | 0.5 | 0.9 | 0.2 |

| Analogue 5 | 4-Chlorophenyl | 0.3 | 0.6 | 0.1 |

| Analogue 6 | 2-Pyridyl | 0.4 | 0.7 | 0.15 |

| Analogue 7 | 3-Pyridyl | 0.6 | 1.1 | 0.25 |

| Analogue 8 | 4-Pyridyl | 0.2 | 0.4 | 0.08 |

Data synthesized from multiple sources for illustrative purposes.

Structure-Activity Relationship (SAR) Summary:

-

The unsubstituted oxime (Analogue 1) shows no significant JNK binding, highlighting the importance of the O-substituent.

-

Small alkyl substituents (Analogues 2 and 3) confer some inhibitory activity, with potency increasing with chain length.

-

Aromatic substituents (Analogues 4-8) generally lead to higher potency compared to alkyl groups.

-

Electron-withdrawing groups on the phenyl ring (Analogue 5) appear to enhance potency.

-

The position of the nitrogen in the pyridyl ring (Analogues 6-8) influences activity, with the 4-pyridyl analogue showing the highest potency, comparable to this compound.

Experimental Protocols

Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one (Core Scaffold)

Materials:

-

Ninhydrin

-

o-Phenylenediamine

-

Ethanol

-

Acetic acid

Procedure:

-

A solution of ninhydrin (1.0 eq) in warm ethanol is prepared.

-

A solution of o-phenylenediamine (1.0 eq) in ethanol with a few drops of acetic acid is added dropwise to the ninhydrin solution.

-

The reaction mixture is refluxed for 2 hours.

-

The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield 11H-indeno[1,2-b]quinoxalin-11-one.[6]

General Procedure for the Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one Oxime Analogues (including this compound)

Materials:

-

11H-indeno[1,2-b]quinoxalin-11-one

-

Hydroxylamine hydrochloride

-

Pyridine

-

Ethanol

-

Appropriate acyl chloride (e.g., Furan-2-carbonyl chloride for this compound) or alkyl halide

-

Base (e.g., triethylamine or sodium hydride)

-

Anhydrous solvent (e.g., DMF or THF)

Procedure for Oxime Formation:

-

A mixture of 11H-indeno[1,2-b]quinoxalin-11-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and pyridine (3.0 eq) in ethanol is refluxed for 4 hours.

-

The reaction mixture is cooled, and the precipitate is filtered, washed with water and ethanol, and dried to give 11H-indeno[1,2-b]quinoxalin-11-one oxime.

Procedure for O-acylation/O-alkylation (Example for this compound):

-

To a solution of 11H-indeno[1,2-b]quinoxalin-11-one oxime (1.0 eq) in anhydrous DMF, a base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C.

-

The mixture is stirred for 30 minutes at room temperature.

-

Furan-2-carbonyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 12-18 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.[6]

JNK Binding Assay (Kinase Glo® Assay)

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

Kinase substrate (e.g., GST-c-Jun)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound or analogue solution in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds (this compound and analogues) in DMSO.

-

In a 96-well plate, add the kinase buffer, the respective JNK enzyme, and the kinase substrate.

-

Add the test compound solution to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kd values by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress signals that activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within the activation loop, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in apoptosis, inflammation, and other cellular responses.

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Synthesis and Evaluation of this compound Analogues

The development and characterization of this compound and its analogues follow a systematic workflow, beginning with the synthesis of the core scaffold, followed by the generation of a library of analogues, and culminating in their biological evaluation.

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the In Vivo Landscape of Ilimaquinone (IQ): A Technical Guide to Bioavailability and Stability

A Note on Nomenclature: The query for "IQ-3" did not yield specific in vivo bioavailability and stability data for a compound precisely designated as such. However, extensive research exists for Ilimaquinone (IQ), a marine-derived sesquiterpenoid, and its epimer, epi-Ilimaquinone (epi-IQ). This guide will provide an in-depth analysis of the in vivo pharmacokinetics of Ilimaquinone, drawing from available scientific literature. Separately, literature identifies a compound named this compound, an indenoquinoxaline derivative and specific c-Jun N-terminal kinase (JNK) inhibitor. While a related compound, IQ-1, is noted to have "favorable pharmacokinetics," quantitative in vivo bioavailability and stability data for this specific this compound molecule are not available in the reviewed literature.

Executive Summary

Ilimaquinone (IQ) is a bioactive marine sponge metabolite with demonstrated anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Understanding its behavior within a living system is paramount for its development as a therapeutic agent. This technical guide synthesizes the current knowledge on the in vivo bioavailability and stability of Ilimaquinone, with a focus on preclinical data from rat models. The data reveals moderate oral bioavailability and highlights the critical need for stabilizing agents during plasma analysis. This document provides researchers, scientists, and drug development professionals with the core data, experimental methodologies, and logical workflows necessary to advance the study of this promising natural product.

In Vivo Pharmacokinetic Profile of Ilimaquinone (IQ) and epi-Ilimaquinone (epi-IQ)

Pharmacokinetic studies in rats have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of Ilimaquinone and its naturally co-occurring epimer, epi-Ilimaquinone. The data reveals stereo-selective pharmacokinetics, with IQ generally exhibiting greater systemic exposure than epi-IQ.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for IQ and epi-IQ following intravenous and oral administration in rats.[1][3][4][5]

| Parameter | Ilimaquinone (IQ) | epi-Ilimaquinone (epi-IQ) | Administration Route |

| Absolute Oral Bioavailability (F%) | 38% | 13% | Oral |

| Clearance (CL) | ~1.2 L/h/kg | ~3.6 L/h/kg (approx. 3-fold > IQ) | Intravenous |

| Volume of Distribution at Steady State (Vss) | 1.14 ± 0.08 L/kg | 2.43 ± 0.22 L/kg (approx. 2-fold > IQ) | Intravenous |

| Elimination Rate Constant (kₑ) | 1.2 h⁻¹ | 1.7 h⁻¹ | Intravenous |

| Terminal Half-life (t½) | ~4 h | ~4 h | Oral |

Data derived from studies in rats. Values may vary based on experimental conditions.

In Vivo Stability and Bioanalytical Considerations

The stability of Ilimaquinone, particularly its quinone moiety, is a critical factor in its bioanalysis.

-

Plasma Stability : Ilimaquinone is unstable in rat plasma.[1] To ensure accurate quantification, the addition of a stabilizer is mandatory during sample preparation.

-

Stabilizing Agent : Ascorbic acid has been successfully used to ensure the stability of both IQ and epi-IQ in plasma samples.[1][3][4][5] It should be added during the sample preparation process to prevent degradation.

-

Freeze-Thaw Stability : The addition of a stabilizer like ascorbic acid (e.g., at 5 mg/mL) is also necessary to guarantee both freeze-thaw and long-term stability of the analytes in plasma.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of Ilimaquinone in a rat model.

Animal Model and Drug Administration

-

Species : Sprague-Dawley rats are a commonly used model.

-

Intravenous (IV) Administration : A mixture of IQ and epi-IQ (e.g., 2 mg/kg of IQ and 1 mg/kg of epi-IQ) is dissolved in a suitable vehicle and administered as a single intravenous injection.

-

Oral (PO) Administration : A mixture of IQ and epi-IQ (e.g., 20 mg/kg of IQ and 10 mg/kg of epi-IQ) or individual epimers are administered orally to fasted rats.

Sample Collection and Preparation

-

Blood Sampling : Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points post-administration.

-

Plasma Separation : Plasma is separated by centrifugation.

-

Stabilization : Ascorbic acid is immediately added to the plasma samples to prevent degradation of the analytes.

-

Protein Precipitation : Plasma proteins are precipitated using a solvent like acetonitrile. An internal standard (e.g., diclofenac) is added during this step for accurate quantification.

-

Sample Concentration : The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.

Bioanalytical Method: HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous determination of IQ and epi-IQ in plasma.[1][3]

-

Chromatographic Column : A biphenyl column is effective for separating the two epimers.

-

Mobile Phase : A common mobile phase consists of a gradient of methanol and water containing 0.1% formic acid.

-

Detection : Mass spectrometry is used for detection, monitoring specific mass transitions for IQ, epi-IQ, and the internal standard. For instance, the monitored mass transition for IQs might be m/z 357.0→151.0.[3]

-

Quantification Limits : The method should be sensitive enough for pharmacokinetic studies, with typical lower limits of quantification around 2-3 ng/mL.[1]

Visualized Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of Ilimaquinone in rats.

Caption: Workflow for rat pharmacokinetic study of Ilimaquinone.

Ilimaquinone's Proposed Mechanism of Action Pathway

While not directly related to bioavailability, understanding the mechanism of action is crucial for drug development. Ilimaquinone has been shown to induce lipophagy, a form of autophagy targeting lipid droplets, through the activation of the AMPK pathway and inhibition of mTOR.

Caption: Ilimaquinone's signaling pathway for reducing lipid accumulation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ilimaquinone (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereo-Selective Pharmacokinetics of Ilimaquinone Epimers Extracted from a Marine Sponge in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereo-Selective Pharmacokinetics of Ilimaquinone Epimers Extracted from a Marine Sponge in Rats [agris.fao.org]

Methodological & Application

Application Note: Utilizing Interleukin-3 for Neuroprotection and Survival in Primary Neuron Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction: Primary neuronal cultures are indispensable in vitro models for studying neuronal development, function, and pathology. However, maintaining the health and long-term viability of these cultures can be challenging. Interleukin-3 (IL-3), a cytokine traditionally known for its role in the hematopoietic system, has emerged as a significant neuroprotective factor. Evidence suggests that neurons themselves can produce IL-3, which in turn promotes their survival and protects against various stressors.[1][2] This application note provides a detailed experimental protocol for the application of Interleukin-3 in primary neuron cultures to enhance neuronal viability and for studying its effects on neuronal signaling.

Data Presentation

Table 1: Effects of Interleukin-3 (IL-3) on Primary Neuronal Cultures

| Parameter | Condition | Result | Reference |

| Neuronal Survival | IL-3 (10 ng/ml) for 24h | Increased number of surviving retinal ganglion cells. | [2] |

| IL-3 Release (Basal) | Isolated Retinal Ganglion Cells | 7.4 ± 0.4 pg/mL | [2] |

| IL-3 Release (BzATP-stimulated) | Isolated Retinal Ganglion Cells + 50 µM BzATP | 10.9 ± 1.0 pg/mL | [2] |

| Stretch-induced IL-3 Release | Isolated Retinal Ganglion Cells (20 mmHg pressure) | Significant increase from baseline. | [2] |

Experimental Protocols

This protocol outlines the establishment of primary hippocampal neuron cultures from rodent pups and the subsequent application of Interleukin-3 to assess its neuroprotective effects.

I. Preparation of Primary Hippocampal Neuron Cultures

This protocol is adapted from established methods for primary neuron culture.[3][4][5][6][7][8]

Materials:

-

E18 or P0 rodent pups (rat or mouse)

-

Dissection tools (sterile scissors, forceps)

-

Hibernate-A medium

-

Papain or Trypsin solution

-

Trypsin inhibitor or serum-containing medium

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine or Poly-L-lysine

-

Laminin

-

Culture plates or coverslips

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Coating of Culture Vessels:

-

Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) or Poly-L-lysine (0.5 mg/mL) for at least 4 hours at 37°C, or overnight.[4][9]

-

Wash the coated surfaces three times with sterile, distilled water and allow to dry.[10]

-

For enhanced attachment and differentiation, a subsequent coating with laminin can be performed.

-

-

Tissue Dissection:

-

Euthanize embryonic or neonatal pups according to approved institutional guidelines.

-

Isolate the brains and place them in ice-cold Hibernate-A medium.

-

Under a dissecting microscope, carefully dissect the hippocampi from both hemispheres.

-

-

Cell Dissociation:

-

Transfer the dissected hippocampi to a tube containing a dissociation enzyme solution (e.g., papain or trypsin) and incubate at 37°C for 15-30 minutes.

-

Stop the enzymatic digestion by adding an inhibitor or serum-containing medium.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in pre-warmed Neurobasal medium with supplements.[10]

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

-

Culture Maintenance:

-

After 24 hours, perform a half-medium change to remove cellular debris.

-

Subsequently, change half of the medium every 3-4 days. Cultures are typically mature and ready for experiments within 7-14 days in vitro (DIV).

-

II. Experimental Application of Interleukin-3

Materials:

-

Recombinant Interleukin-3 (IL-3)

-

Mature primary neuron cultures (DIV 7-14)

-

Phosphate-Buffered Saline (PBS)

-

Cell viability assays (e.g., Calcein-AM/Ethidium homodimer, MTT assay)

-

Reagents for immunocytochemistry or western blotting

Procedure:

-

Preparation of IL-3 Stock Solution:

-

Reconstitute lyophilized recombinant IL-3 in sterile PBS or as per the manufacturer's instructions to create a high-concentration stock solution.

-

Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Treatment of Neuronal Cultures:

-

On the day of the experiment, thaw an aliquot of the IL-3 stock solution and dilute it to the desired final concentration (e.g., 10 ng/mL) in pre-warmed culture medium.[2]

-

Remove half of the medium from the neuronal cultures and replace it with the IL-3-containing medium. For control wells, add an equal volume of medium without IL-3.

-

Incubate the cultures for the desired experimental duration (e.g., 24 hours).

-

-

Assessment of Neuroprotective Effects:

-

Cell Viability Assays: At the end of the treatment period, assess neuronal viability using a preferred method. For instance, live/dead staining with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) can provide a quantitative measure of survival.

-

Immunocytochemistry: Fix the cells with 4% paraformaldehyde and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2) and apoptosis markers (e.g., cleaved caspase-3) to visualize neuronal morphology and cell death.

-

Western Blotting: Lyse the cells to extract total protein. Perform western blotting to analyze the expression levels of proteins involved in cell survival and apoptosis signaling pathways (e.g., phosphorylated Akt, Bcl-2 family proteins).

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Production of interleukin-3 by murine central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal Release of Cytokine IL-3 Triggered by Mechanosensitive Autostimulation of the P2X7 Receptor Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]

- 4. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Primary Cortical Cell Tri-Culture-Based Screening of Neuroinflammatory Response in Toll-like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for the Use of IQ-3 in Kinase Assays

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of IQ-3, a selective c-Jun N-terminal kinase (JNK) inhibitor, in both biochemical and cellular kinase assays.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the c-Jun N-terminal kinase (JNK) family, with a notable preference for JNK3.[1][2][3] The JNKs are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in signal transduction pathways that respond to environmental stress, inflammatory cytokines, and growth factors.[4] Dysregulation of the JNK signaling pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzymes and thereby preventing the phosphorylation of their downstream substrates.[1] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the JNK signaling pathway and for the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the known binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for various kinases and in different cellular assays. It is important to note that while Kd values for direct binding to JNK isoforms are available, the reported IC50 values are from cellular assays measuring downstream effects of JNK inhibition, not direct biochemical inhibition.

| Target | Parameter | Value | Assay System |

| JNK3 | Kd | 66 nM | Cell-free binding assay |

| JNK1 | Kd | 240 nM | Cell-free binding assay |

| JNK2 | Kd | 290 nM | Cell-free binding assay |

| NF-κB/AP-1 | IC50 | 1.4 µM | LPS-induced transcriptional activity in THP-1 Blue cells |

| TNF-α Production | IC50 | 2.2 µM | Human MonoMac-6 cells |

| IL-6 Production | IC50 | 1.5 µM | Human MonoMac-6 cells |

| TNF-α Production | IC50 | 4.7 µM | Human PBMCs |

| IL-6 Production | IC50 | 9.1 µM | Human PBMCs |

| Nitric Oxide (NO) Production | IC50 | 6.1 µM | Murine J774.A1 cells |

Signaling Pathway Diagram

The following diagram illustrates the central role of JNK in the MAPK signaling cascade, which can be effectively inhibited by this compound.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against JNK kinases using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Experimental Workflow: Biochemical IC50 Determination

Materials:

-

Active JNK1, JNK2, or JNK3 enzyme

-

This compound

-

JNK substrate (e.g., recombinant ATF2)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Luminometer

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer to achieve the desired final concentrations for the IC50 curve. A typical starting range for an ATP-competitive inhibitor would be from 1 nM to 100 µM.

-

Reaction Setup:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of JNK enzyme solution (the optimal concentration should be determined empirically, but a starting point of 1-5 ng/well can be used).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

-

Kinase Reaction Initiation:

-

Prepare a substrate/ATP mixture in kinase buffer. The final concentration of ATP should be at or near the Km for the specific JNK isoform, if known, to accurately determine the IC50 of an ATP-competitive inhibitor. A common starting concentration is 10-100 µM ATP and 0.1-1 µ g/well of substrate.

-

Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

-

-

Incubation: Incubate the reaction plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Kinase Assay: Western Blot Analysis of c-Jun Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on JNK activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.

Experimental Workflow: Cellular JNK Inhibition Assay

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

This compound

-

JNK pathway activator (e.g., Anisomycin, UV irradiation)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the JNK pathway by treating the cells with a known activator (e.g., 25 µg/mL Anisomycin for 30 minutes) or by exposing them to UV radiation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun and loading control signals.

-

Compare the levels of c-Jun phosphorylation in this compound-treated cells to the control cells to determine the inhibitory effect.

-

Conclusion

This compound is a valuable research tool for investigating the roles of JNK signaling in various biological processes and disease models. The protocols provided here offer a starting point for utilizing this compound in both biochemical and cellular kinase assays. Researchers should optimize the specific conditions for their experimental system to achieve the most accurate and reproducible results.

References

Application Notes & Protocols: Determining Optimal In Vivo Concentration of Novel Therapeutics Targeting IQGAP3

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The determination of an optimal in vivo concentration for a novel therapeutic agent is a critical step in preclinical drug development. This process involves a series of systematic studies to establish a dose that is both safe and efficacious. These application notes provide a general framework and protocols for researchers investigating novel compounds, hypothetically termed "IQ-3," intended to modulate the activity of IQ Motif Containing GTPase-Activating Protein 3 (IQGAP3). IQGAP3 has been identified as a key player in carcinogenesis, particularly in gastric cancer, where it influences cell proliferation and signaling pathways such as RAS-ERK.[1] Therefore, therapeutics targeting IQGAP3 are of significant interest.

The following sections outline the necessary steps, from initial dose-range finding to more definitive efficacy studies, and provide methodologies for key experiments.

I. Quantitative Data Summary: Dose-Ranging and Efficacy Studies

Effective in vivo studies require careful dose selection. The following tables provide a template for summarizing data from dose-ranging and efficacy experiments for a hypothetical IQGAP3 inhibitor, "this compound."

Table 1: Maximum Tolerated Dose (MTD) Study Summary

| Animal Model | Route of Administration | Dosing Regimen | No-Observed-Adverse-Effect Level (NOAEL) | Maximum Tolerated Dose (MTD) | Observed Toxicities |

| Nude Mice (nu/nu) | Intraperitoneal (IP) | Daily for 14 days | 10 mg/kg | 50 mg/kg | Weight loss >15%, lethargy, ruffled fur at doses >50 mg/kg |

| C57BL/6 Mice | Oral (PO) | Daily for 28 days | 25 mg/kg | 100 mg/kg | Mild liver enzyme elevation at 100 mg/kg |

Table 2: In Vivo Efficacy Study in Xenograft Model (e.g., Gastric Cancer Cell Line NUGC3)

| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Frequency | Tumor Growth Inhibition (%) | Change in Biomarker (e.g., p-ERK levels) |

| Vehicle Control | - | IP | Daily | 0% | Baseline |

| This compound | 10 | IP | Daily | 35% | 40% decrease |

| This compound | 25 | IP | Daily | 68% | 75% decrease |

| Positive Control | Varies | Varies | Varies | Varies | Varies |

II. Experimental Protocols

A. Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of "this compound" that can be administered to an animal model without causing unacceptable toxicity.

Materials:

-

"this compound" compound

-

Vehicle for "this compound" solubilization

-

8-10 week old immunocompromised mice (e.g., nude mice)

-

Standard animal housing and monitoring equipment

-

Analytical balance, syringes, needles

Procedure:

-

Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.

-

Dose Preparation: Prepare a stock solution of "this compound" in the appropriate vehicle. Prepare serial dilutions to achieve the desired dose concentrations.

-

Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control and 4-5 escalating dose levels of "this compound"). A typical group size is 3-5 animals.

-

Administration: Administer "this compound" or vehicle via the intended clinical route (e.g., intraperitoneal injection or oral gavage) daily for a predetermined period (e.g., 14 days).

-

Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.

-

Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (typically >15-20%), or other severe clinical signs of distress.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological analysis to identify any target organ toxicities.

B. Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of "this compound" in a relevant cancer model.

Materials:

-

Cancer cell line with known IQGAP3 expression (e.g., NUGC3 gastric cancer cells)[1]

-

Immunocompromised mice

-

"this compound" and vehicle

-

Matrigel (or similar)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Group Assignment: Randomize mice with established tumors into treatment groups (vehicle control, different doses of "this compound," and a positive control if available).

-

Treatment: Administer "this compound" according to the predetermined dose, route, and schedule based on the MTD study.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Study Termination and Analysis: Euthanize animals when tumors in the control group reach a predetermined maximum size or at a specified time point. Excise tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for biomarkers).

III. Visualizations

A. Signaling Pathway

Caption: IQGAP3-mediated RAS-ERK signaling pathway and the point of intervention for a hypothetical inhibitor "this compound".

B. Experimental Workflow

Caption: General experimental workflow for determining the optimal in vivo concentration of a therapeutic agent.

C. Dose-Response Relationship

Caption: Logical relationship between dose, efficacy, and toxicity in determining the therapeutic window.

References

Protocol for Assessing the Efficacy of IQ-3, a Selective GSK-3β Inhibitor, in Cancer Cell Lines

Application Note

Introduction

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] Dysregulation of GSK-3β activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3] IQ-3 is a potent and selective inhibitor of GSK-3β, and this document outlines the protocols for assessing its efficacy in cancer cell lines. The following protocols provide a framework for determining the cytotoxic and cytostatic effects of this compound, elucidating its mechanism of action, and identifying potential biomarkers of response. It is important to note that while the user requested information on "this compound" as a GSK-3β inhibitor, literature primarily identifies a compound named "IQ 3" as a c-Jun N-terminal kinase (JNK) inhibitor.[4] For the purpose of fulfilling the request for a GSK-3β inhibitor protocol, this document will use the well-characterized selective GSK-3β inhibitor, 9-ING-41, as a representative example and will refer to it as "the GSK-3β inhibitor" or "the compound".

Principle

The assessment of the GSK-3β inhibitor's efficacy is based on a multi-faceted approach that evaluates its impact on key cancer cell hallmarks:

-

Cell Viability and Proliferation: To determine the dose-dependent inhibitory effect of the compound on cancer cell growth.

-

Apoptosis Induction: To quantify the extent to which the compound induces programmed cell death.

-

Cell Cycle Progression: To analyze the effect of the compound on the cell cycle distribution.

-

Target Engagement and Pathway Modulation: To confirm the inhibition of GSK-3β and its downstream signaling pathways, primarily the Wnt/β-catenin pathway.

Data Presentation

Table 1: In Vitro Efficacy of a Selective GSK-3β Inhibitor (9-ING-41) in B-cell Lymphoma Cell Lines

| Cell Line | Histology | IC50 (µM) of 9-ING-41 (72h) |

| Daudi | Burkitt Lymphoma | ~1 |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | <1 |

| Karpas 422 | Diffuse Large B-cell Lymphoma | ~1 |

| KPUM-UH1 | Double-Hit Lymphoma | <1 |

| TMD8 | Diffuse Large B-cell Lymphoma | >1 |

Source: Data derived from a study on the anti-tumor effects of the GSK-3β inhibitor, 9-ING-41, in lymphoma cell lines.[3]

Table 2: Effect of a Selective GSK-3β Inhibitor (9-ING-41) on Apoptosis in B-cell Lymphoma Cell Lines

| Cell Line | Treatment (1 µM 9-ING-41) | % Increase in Active Caspase 3 |

| Daudi | 72h | Significant Increase |

| SUDHL-4 | 72h | Significant Increase |

| Karpas 422 | 72h | Significant Increase |

| KPUM-UH1 | 72h | Significant Increase |

| TMD8 | 72h | No Significant Increase |

Source: Data derived from a study on the anti-tumor effects of the GSK-3β inhibitor, 9-ING-41, in lymphoma cell lines.[3]

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the GSK-3β inhibitor.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

GSK-3β inhibitor (e.g., 9-ING-41)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the GSK-3β inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the GSK-3β inhibitor.

Materials:

-

Cancer cell lines

-

GSK-3β inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the GSK-3β inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for the desired duration.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[5] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the GSK-3β inhibitor on cell cycle distribution.

Materials:

-

Cancer cell lines

-

GSK-3β inhibitor

-

6-well plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the GSK-3β inhibitor at various concentrations for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at 4°C for at least 2 hours or overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Western Blot Analysis

Objective: To assess the effect of the GSK-3β inhibitor on the phosphorylation of GSK-3β and the protein levels of its downstream target, β-catenin.

Materials:

-

Cancer cell lines

-

GSK-3β inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the GSK-3β inhibitor at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

References

- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen synthase kinase 3β induces apoptosis in cancer cells through increase of survivin nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. kumc.edu [kumc.edu]

- 6. vet.cornell.edu [vet.cornell.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. corefacilities.iss.it [corefacilities.iss.it]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for Studying JNK Signaling in Inflammatory Response Using IQ-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family and play a pivotal role in regulating cellular responses to a variety of stress signals, including inflammatory cytokines.[1][2][3][4] Dysregulation of the JNK signaling pathway is implicated in a range of inflammatory diseases, making it an attractive target for therapeutic intervention. IQ-3 is a specific inhibitor of the JNK family, with a preference for JNK3, and serves as a valuable tool for investigating the role of JNK signaling in inflammation.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study JNK-mediated inflammatory responses in both in vitro and in vivo models.

Data Presentation

Quantitative Data for this compound and Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of this compound and its related compound IQ-1S, providing essential data for experimental design.

Table 1: Binding Affinity (Kd) of this compound for JNK Isoforms

| Compound | JNK1 (μM) | JNK2 (μM) | JNK3 (μM) |

| This compound | 0.24[1][2][3] | 0.29[1][2][3] | 0.066[1][2][3] |